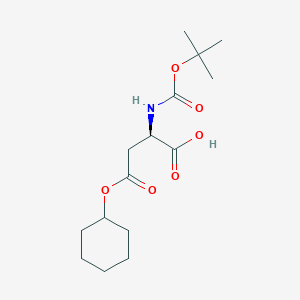

Boc-d-asp(ochex)-oh

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPQIWFEEKQBBN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Boc-D-Asp(OcHex)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of N-tert-butoxycarbonyl-D-aspartic acid β-cyclohexyl ester, commonly referred to as Boc-D-Asp(OcHex)-OH. This valuable building block is frequently employed in solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue while minimizing the risk of aspartimide formation, a common side reaction.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₅NO₆ | [3][4] |

| Molecular Weight | 315.36 g/mol | [3][5] |

| CAS Number | 112898-18-7 | [4][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 93-95 °C | [1] |

| Optical Rotation (α)²⁵/D | +5.0 to +7.0° (c=2 in Acetic Acid) | [1] |

| Purity | ≥98% (TLC) | [1] |

Synthesis

The synthesis of this compound involves two primary steps: the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective esterification of the β-carboxylic acid with cyclohexanol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Boc-D-Aspartic Acid

-

Dissolution: D-aspartic acid is dissolved in an aqueous solution of a suitable base, such as sodium bicarbonate or triethylamine, mixed with an organic solvent like dioxane to facilitate the reaction.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O is added to the solution. The reaction mixture is stirred at room temperature for a specified period to allow for the complete protection of the α-amino group.

-

Work-up: The reaction mixture is then acidified, typically with a mild acid like citric acid, and the product, Boc-D-aspartic acid, is extracted using an organic solvent. The organic layer is washed and dried to yield the crude product.

Experimental Protocol: Esterification with Cyclohexanol

-

Reaction Setup: Boc-D-aspartic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM).

-

Addition of Reagents: Cyclohexanol, a coupling agent like dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Purification: The dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl ring protons (a series of multiplets between 1.2 and 1.9 ppm, with the proton attached to the ester oxygen appearing further downfield around 4.8 ppm), the α-proton of the aspartic acid backbone (a multiplet around 4.5 ppm), and the β-protons (two multiplets around 2.8 ppm). The NH proton of the Boc group would likely appear as a doublet around 5.5 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc group and the two carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, the carbons of the cyclohexyl ring, and the α and β carbons of the aspartic acid moiety.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (Boc) | ~155 |

| Carbonyl (α-COOH) | ~173 |

| Carbonyl (β-COO-chex) | ~171 |

| C(CH₃)₃ (Boc) | ~80 |

| C(CH₃)₃ (Boc) | ~28 |

| Cyclohexyl (CH-O) | ~75 |

| Cyclohexyl (CH₂) | 23-32 |

| Aspartic Acid (α-CH) | ~51 |

| Aspartic Acid (β-CH₂) | ~37 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ at m/z 316.17, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Boc group (100 Da) or the cyclohexyl group (83 Da).

Expected Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Application in Peptide Synthesis

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The cyclohexyl ester is a stable protecting group for the β-carboxyl function of aspartic acid. Its bulkiness sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the initial step of aspartimide formation. This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Ser, and Asp-His motifs. The use of this compound significantly reduces the occurrence of this unwanted side reaction, leading to higher purity of the target peptide.

Logical Relationship in Aspartimide Formation Prevention

Caption: Role of this compound in preventing aspartimide formation.

Conclusion

This compound is a crucial reagent for the synthesis of peptides containing D-aspartic acid, particularly when aiming for high purity and avoiding problematic side reactions. Its synthesis is straightforward, and its protective group strategy is highly effective. The characterization data, though not widely published in detail, can be reliably predicted, confirming its structure and purity for use in demanding synthetic applications. This guide provides a comprehensive overview for researchers and professionals working in the field of peptide chemistry and drug development.

References

A Technical Guide to Boc-D-Asp(OChx)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of Boc-D-Asp(OChx)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide chemistry and drug development, offering detailed experimental protocols and a summary of key chemical data.

Core Chemical Properties

Boc-D-Asp(OChx)-OH, with the CAS Number 112898-18-7, is a synthetic derivative of the D-enantiomer of aspartic acid.[1][] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a cyclohexyl ester (OChx) on the β-carboxyl group enhances its utility in peptide synthesis.[1] This strategic protection scheme is primarily designed to minimize the formation of aspartimide, a common and problematic side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[3][4]

The key physicochemical properties of Boc-D-Asp(OChx)-OH are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 112898-18-7 |

| Molecular Formula | C₁₅H₂₅NO₆ |

| Molecular Weight | 315.36 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 93-95 °C |

| Solubility | Soluble in Dimethylformamide (DMF) and Methanol |

| Optical Rotation | [α]20/D +5.0 to +7.0° (c=2 in AcOH) for the L-enantiomer |

Experimental Protocols

Synthesis of Boc-D-Asp(OChx)-OH

Materials:

-

N-Boc-D-aspartic acid

-

Cyclohexanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

10% aqueous citric acid solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-Boc-D-aspartic acid (1 equivalent) and cyclohexanol (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-D-Asp(OChx)-OH.

Application in Boc-Solid Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OChx)-OH is primarily utilized in Boc-SPPS to introduce a D-aspartic acid residue into a peptide sequence. The cyclohexyl ester side-chain protection is key to preventing aspartimide formation.

Materials:

-

Pre-loaded resin (e.g., Merrifield, PAM)

-

Boc-D-Asp(OChx)-OH

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

General SPPS Cycle for Incorporation of Boc-D-Asp(OChx)-OH:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF.

-

Washing: Wash the resin with DCM and DMF to remove excess base.

-

Coupling:

-

Pre-activate Boc-D-Asp(OChx)-OH (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for several minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving Boc-D-Asp(OChx)-OH.

Caption: Synthesis workflow for Boc-D-Asp(OChx)-OH.

Caption: Boc-SPPS cycle for incorporating Boc-D-Asp(OChx)-OH.

References

The Bulwark Against Aspartimide: A Technical Guide to Suppression by the Cyclohexyl Group

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation remains a significant hurdle in solid-phase peptide synthesis (SPPS), leading to yield loss, challenging purifications, and the generation of difficult-to-remove impurities. This side reaction is particularly prevalent in sequences containing aspartic acid followed by a small amino acid, such as glycine. The use of sterically demanding protecting groups for the β-carboxyl function of aspartic acid is a key strategy to mitigate this problem. Among these, the cyclohexyl (OCHex) ester has long been recognized for its effectiveness, particularly within the Boc/Bzl protection strategy. This technical guide provides an in-depth analysis of the mechanism by which the OCHex group suppresses aspartimide formation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Mechanism: Steric Hindrance as a Protective Shield

The formation of aspartimide is an intramolecular cyclization reaction. Under basic or acidic conditions, the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can nucleophilically attack the carbonyl carbon of the Asp side-chain ester. This attack forms a five-membered succinimide ring, the aspartimide intermediate. This intermediate is prone to racemization and can subsequently be opened by a nucleophile (such as piperidine in Fmoc-SPPS or water) to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.

The primary mechanism by which the O-cyclohexyl group suppresses this undesirable side reaction is steric hindrance .[1][2] The bulky, non-planar cyclohexane ring physically obstructs the trajectory of the incoming nucleophilic backbone amide nitrogen. This steric shield raises the activation energy of the intramolecular cyclization, thereby significantly slowing down the rate of aspartimide formation.

Quantitative Analysis of Aspartimide Suppression

The efficacy of the OCHex group in reducing aspartimide formation has been quantified in several studies. A notable study using a model tetrapeptide, Glu-Asp-Gly-Thr, demonstrated a dramatic reduction in aspartimide formation when the aspartyl side chain was protected as a cyclohexyl ester compared to a benzyl ester.

| Protecting Group | Treatment Condition | Aspartimide Formation (%) | Fold Reduction vs. Benzyl Ester | Reference |

| Benzyl Ester (OBzl) | Diisopropylethylamine (24 h) | 51 | - | [2] |

| Cyclohexyl Ester (OCHex) | Diisopropylethylamine (24 h) | 0.3 | 170 | [2] |

This 170-fold reduction underscores the profound impact of the steric bulk of the cyclohexyl group in a base-catalyzed environment. While the OCHex group is most traditionally associated with Boc-SPPS, the principle of steric hindrance is universally applicable. In modern Fmoc-SPPS, even more sterically demanding protecting groups have been developed to tackle aspartimide formation in highly susceptible sequences. For instance, a 25% reduction in aspartimide formation was observed in the synthesis of Teduglutide (Gly2)-GLP-2 when using the very bulky 5-n-butyl-5-nonyl (OBno) protecting group compared to the standard tert-butyl (OtBu) group.[3]

| Protecting Group | Peptide Sequence | Aspartimide-related Impurities (%) | Reference |

| Fmoc-Asp(OtBu)-OH | (Gly²)-GLP-2 | ~30% | |

| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 | <5% |

While direct quantitative comparisons between OCHex and these newer generation protecting groups in Fmoc-SPPS are less common in the literature, the underlying principle of increasing steric bulk to reduce aspartimide formation is a consistent theme.

Experimental Protocols

Synthesis of Boc-L-Aspartic Acid β-Cyclohexyl Ester (Boc-Asp(OCHex)-OH)

The starting material for incorporating the OCHex-protected aspartic acid into a peptide sequence using Boc-SPPS is Boc-Asp(OCHex)-OH.

Materials:

-

N-Boc-L-aspartic acid

-

Cyclohexanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Appropriate organic solvents (e.g., Dichloromethane)

Procedure:

-

Dissolve N-Boc-L-aspartic acid and cyclohexanol in an appropriate solvent.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add a solution of DCC in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purify the crude product by chromatography to yield Boc-L-aspartic acid β-cyclohexyl ester.[1]

Boc-SPPS of a Peptide Containing an Asp-Gly Sequence

This protocol outlines the manual solid-phase synthesis of a model peptide containing the aspartimide-prone Asp-Gly sequence, utilizing Boc-Asp(OCHex)-OH.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids (including Boc-Asp(OCHex)-OH)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU, HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., p-cresol, thioanisole)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling procedures.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain and treat with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resin-bound peptide with a solution of 5-10% DIEA in DCM for 5-10 minutes.

-

Wash the resin with DCM.

-

-

Amino Acid Coupling:

-

Activate the next Boc-protected amino acid (e.g., Boc-Asp(OCHex)-OH) with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test.

-

-

Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash and dry the peptide-resin.

-

Treat the resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Collect and dry the crude peptide.

-

HPLC Analysis of Aspartimide and Related By-products

Instrumentation:

-

Reverse-phase HPLC system with a UV detector.

-

C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

Mobile Phase:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in acetonitrile.

Procedure:

-

Dissolve the crude peptide in a suitable solvent (e.g., a small amount of Solvent B diluted with Solvent A).

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be 5-65% Solvent B over 30 minutes.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Aspartimide and its related by-products (α- and β-peptides) will typically elute close to the main product peak. The exact retention times will vary depending on the peptide sequence. Mass spectrometry is used to confirm the identity of the peaks.

Visualizations

Caption: General mechanism of base-catalyzed aspartimide formation.

Caption: Steric hindrance by the OCHex group prevents aspartimide formation.

Caption: A typical workflow for Boc-based solid-phase peptide synthesis.

References

- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Steric Hindrance Effect of the Cyclohexyl Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of amino acids with bulky side chains, such as those containing a cyclohexyl group, presents a significant challenge in peptide synthesis. The steric hindrance imposed by the cyclohexyl moiety can impede coupling reactions, increase the risk of racemization, and necessitate specialized synthetic strategies. This technical guide provides a comprehensive overview of the steric hindrance effect of the cyclohexyl group in peptide synthesis, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in overcoming these challenges.

The Impact of Cyclohexyl Steric Hindrance on Peptide Synthesis

The primary challenge in incorporating cyclohexyl-containing amino acids, such as Cyclohexylalanine (Cha) and Cyclohexylglycine (Chg), into a peptide sequence is the steric bulk of the cyclohexyl group. This large, non-polar side chain can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This hindrance leads to several complications:

-

Reduced Coupling Efficiency: The rate of peptide bond formation is significantly slower, often resulting in incomplete coupling reactions. This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing overall yield.[1]

-

Increased Racemization: To drive the coupling of sterically hindered residues to completion, more forceful conditions such as longer reaction times or the use of highly reactive coupling reagents are often employed. These conditions can increase the propensity for epimerization at the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity in the final peptide.[2][3]

-

Aggregation: Peptides containing multiple hydrophobic and bulky residues like cyclohexylalanine have a higher tendency to aggregate on the solid support during synthesis. This aggregation can further reduce the accessibility of the reactive sites, exacerbating coupling difficulties.[4]

Quantitative Data on Coupling Sterically Hindered Amino Acids

While direct, head-to-head quantitative comparisons for the coupling of cyclohexyl-containing amino acids are not extensively available in single studies, the following tables summarize the performance of common coupling reagents based on data from the synthesis of sterically hindered peptides. This data, primarily from studies on residues like α-aminoisobutyric acid (Aib), provides a valuable proxy for understanding the challenges and potential success rates when incorporating cyclohexyl-containing amino acids.[2]

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids [2][5]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-60 minutes | >99 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| COMU | Aminium/Uronium Salt | 30-60 minutes | High | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Moderate |

Note: Yields and racemization levels are highly sequence-dependent and can vary based on the specific amino acids being coupled and the reaction conditions.

Table 2: Racemization Levels for Different Coupling Conditions [6][7]

| Coupling Reagent Combination | Base | Model Peptide/System | Racemization (%) |

| HBTU/HOBt | DIPEA | Fmoc-His(Trt)-OH coupling | ~5-10 |

| HATU/HOAt | DIPEA | Fmoc-His(Boc)-OH coupling | <1 |

| DIC/HOBt | - | Difficult Couplings | Can be significant |

| COMU | DIPEA | ACP(65-74) | <1 |

Note: Histidine is particularly prone to racemization, and data from its coupling provides a good indication of the potential for racemization with other sensitive or sterically hindered amino acids.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-Cyclohexylalanine-OH.

Materials:

-

Rink Amide resin

-

Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH) and other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HATU, HBTU)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (incorporating Fmoc-L-Cha-OH):

-

In a separate vial, dissolve Fmoc-L-Cha-OH (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered residues like Cha, a double coupling (repeating the coupling step) may be necessary.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[8]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.

-

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol for Quantification of Racemization using Marfey's Method

This protocol describes a method to determine the extent of racemization of an amino acid residue after peptide synthesis and hydrolysis.[6][9]

Materials:

-

Lyophilized peptide

-

6 M HCl

-

1 M NaHCO₃

-

1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a UV detector

Procedure:

-

Peptide Hydrolysis:

-

Hydrolyze a small amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed tube.

-

Evaporate the HCl under a stream of nitrogen or by lyophilization.

-

-

Derivatization:

-

Dissolve the amino acid hydrolysate in 50 µL of water.

-

Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

-

Add 20 µL of 1 M NaHCO₃ to make the solution alkaline.

-

Incubate the mixture at 40°C for 1 hour.

-

-

Quenching and Sample Preparation:

-

Add 10 µL of 2 M HCl to quench the reaction.

-

Evaporate the solvent.

-

Redissolve the sample in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Analyze the derivatized amino acids by RP-HPLC. The L- and D-amino acid derivatives will have different retention times.

-

Use a suitable gradient of ACN in water with 0.1% TFA.

-

Detect the derivatives at 340 nm.

-

-

Quantification:

-

Integrate the peak areas for the L- and D-diastereomers.

-

Calculate the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the steric hindrance of the cyclohexyl group in peptide synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Boc-D-Asp(OChx)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-cyclohexyl ester, commonly abbreviated as Boc-D-Asp(OChx)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its cyclohexyl ester side-chain protection is specifically designed to minimize the formation of aspartimide, a common and problematic side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[1][2] A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in synthetic applications.

Molecular Structure and Properties

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Boc-D-Asp(OChx)-OH and confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₂₅NO₆ |

| Monoisotopic Mass | 315.1682 Da |

| Average Mass | 315.3602 Da |

| Expected Ion Adducts (ESI+) | [M+H]⁺ = 316.1756 Da[M+Na]⁺ = 338.1575 Da[M+K]⁺ = 354.1315 Da |

Note: The exact mass is calculated as 315.16818752 Da.[3]

Experimental Protocol (Illustrative)

-

Sample Preparation: A dilute solution of Boc-D-Asp(OChx)-OH is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000.

-

Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and its common adducts ([M+H]⁺, [M+Na]⁺). The measured m/z values are compared against the theoretical values to confirm the identity and elemental composition of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of Boc-D-Asp(OChx)-OH is expected to show characteristic absorption bands for its carboxylic acid, carbamate (Boc), and ester moieties.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid, H-bonded) |

| 3000 - 2850 | Strong | C-H stretch (from alkyl and cyclohexyl groups) |

| ~1740 | Strong | C=O stretch (from cyclohexyl ester) |

| ~1710 | Strong | C=O stretch (from carboxylic acid) |

| ~1690 | Strong | C=O stretch (from Boc carbamate) |

| ~1520 | Medium | N-H bend (from Boc carbamate) |

| ~1250 | Strong | C-O stretch (from ester and carboxylic acid) |

| ~1160 | Strong | C-O stretch (from Boc carbamate) |

Note: The three distinct carbonyl (C=O) stretching frequencies may overlap, potentially appearing as a single, broad, and very strong absorption band between 1680-1750 cm⁻¹.

Experimental Protocol (Illustrative)

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Below are the predicted chemical shifts for ¹H and ¹³C NMR.

¹H NMR Data Summary (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 11.0 | broad s | 1H | H -OOC (Carboxylic Acid) |

| ~5.30 | d | 1H | N-H (Boc) |

| ~4.75 | m | 1H | O-CH (Cyclohexyl) |

| ~4.50 | m | 1H | α-CH (Asp) |

| ~2.90 | m | 2H | β-CH₂ (Asp) |

| ~1.8 - 1.2 | m | 10H | CH₂ (Cyclohexyl) |

| 1.45 | s | 9H | C(CH₃ )₃ (Boc) |

¹³C NMR Data Summary (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~174 | C =O (Carboxylic Acid) |

| ~171 | C =O (Ester) |

| ~156 | C =O (Boc) |

| ~80 | C (CH₃)₃ (Boc) |

| ~74 | O-C H (Cyclohexyl) |

| ~51 | α-C H (Asp) |

| ~37 | β-C H₂ (Asp) |

| ~31 | C H₂ (Cyclohexyl) |

| ~28 | C(C H₃)₃ (Boc) |

| ~25 | C H₂ (Cyclohexyl) |

| ~23 | C H₂ (Cyclohexyl) |

Experimental Protocol (Illustrative)

-

Sample Preparation: Approximately 5-10 mg of Boc-D-Asp(OChx)-OH is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard ¹H and proton-decoupled ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous signal assignment.

-

Analysis: The chemical shifts (δ), signal multiplicities, and integration values are determined. These data are used to elucidate the structure and confirm the identity of the compound by assigning each signal to a specific nucleus in the molecule.

Application Workflow in Peptide Synthesis

Boc-D-Asp(OChx)-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The workflow below illustrates its role in the incorporation of a D-aspartic acid residue into a growing peptide chain.

Caption: Workflow for incorporating Boc-D-Asp(OChx)-OH in Boc-SPPS.

References

An In-depth Technical Guide on the Physicochemical Properties of Boc-D-Asp(OChx)-OH

This technical guide provides a comprehensive overview of the physicochemical properties of N-α-tert-Butoxycarbonyl-D-aspartic acid β-cyclohexyl ester, commonly referred to as Boc-D-Asp(OChx)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Boc-D-Asp(OChx)-OH is a protected amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the cyclohexyl ester on the β-carboxyl group offer strategic advantages in the synthesis of complex peptides. The cyclohexyl ester, in particular, enhances the lipophilicity of the molecule, which can influence its solubility and handling characteristics.[1] This guide focuses on the core physicochemical properties of this compound, with a special emphasis on its solubility.

Physicochemical Properties

Boc-D-Asp(OChx)-OH is typically a white to off-white or beige powder.[2] It is a stable compound under standard storage conditions.[3]

Table 1: Summary of Physicochemical Data for Boc-D-Asp(OChx)-OH

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₆ | [1][4] |

| Molecular Weight | 315.36 g/mol | [4] |

| Appearance | White to slight yellow to beige powder | [2] |

| Melting Point | 93-95 °C (for L-isomer) | [2] |

| Optical Rotation [α]20/D | -21.0±1.5°, c = 2% in DMF (for L-isomer) | |

| CAS Number | 112898-18-7 | [3][5] |

Solubility Profile

The solubility of Boc-D-Asp(OChx)-OH is a critical parameter for its application in peptide synthesis and other chemical reactions. The presence of the bulky and nonpolar cyclohexyl and Boc groups renders the molecule significantly less soluble in aqueous solutions compared to its unprotected counterpart.

Qualitative Solubility:

-

Water: Sparingly soluble.[3]

-

Organic Solvents: Generally soluble.[3]

-

Methanol: Soluble.[6]

-

Dimethylformamide (DMF): Clearly soluble (1 mmole in 2 ml).[2]

Quantitative Solubility Data:

While specific quantitative solubility data across a wide range of solvents is not extensively published in peer-reviewed literature, the information from supplier technical data sheets provides a good baseline. The enhanced lipophilicity due to the cyclohexyl ester suggests good solubility in moderately polar to nonpolar organic solvents.[1]

Table 2: Qualitative Solubility of Boc-D-Asp(OChx)-OH

| Solvent | Solubility |

| Water | Sparingly Soluble |

| Methanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Likely Soluble |

| Ethyl Acetate | Likely Soluble |

| Diethyl Ether | Likely Soluble |

| Hexanes | Likely Sparingly Soluble to Insoluble |

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of Boc-D-Asp(OChx)-OH in various solvents. This method is based on standard laboratory practices for solubility assessment of protected amino acids.

Objective: To determine the approximate solubility of Boc-D-Asp(OChx)-OH in a selection of common laboratory solvents at ambient temperature.

Materials:

-

Boc-D-Asp(OChx)-OH

-

Selected solvents (e.g., deionized water, methanol, DMF, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Small volume glass vials (e.g., 2 mL) with screw caps

-

Magnetic stirrer and stir bars (optional)

-

Temperature-controlled environment (e.g., lab bench at a recorded temperature)

Procedure:

-

Preparation:

-

Accurately weigh a small amount of Boc-D-Asp(OChx)-OH (e.g., 10 mg) into a tared glass vial. Record the exact mass.

-

-

Solvent Addition and Observation:

-

Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).

-

Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background to see if all the solid has dissolved.

-

-

Incremental Solvent Addition:

-

If the solid has not fully dissolved, add another precise aliquot of the solvent (e.g., 100 µL).

-

Repeat the vortexing and observation steps.

-

Continue this incremental addition of the solvent until the solid is completely dissolved.

-

-

Data Recording and Calculation:

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the approximate solubility using the following formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

-

-

Confirmation of Saturation (Optional):

-

For a more rigorous determination, a saturated solution can be prepared by adding an excess of the compound to a known volume of solvent.

-

The mixture is stirred for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is then removed by centrifugation and filtration.

-

The concentration of the solute in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

-

Safety Precautions:

-

Always handle chemicals in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Boc-D-Asp(OChx)-OH and the solvents being used for specific handling and disposal information.

Visualizations

The following diagrams illustrate key aspects of the information presented in this guide.

Caption: Overview of Boc-D-Asp(OChx)-OH physicochemical properties.

Caption: Experimental workflow for solubility determination.

References

- 1. CAS 112898-18-7: Boc-D-aspartic acid 4-cyslohexyl ester [cymitquimica.com]

- 2. Boc-Asp(OcHx)-OH Novabiochem 73821-95-1 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Boc-Asp(OcHx)-OH | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. equationchemical.com [equationchemical.com]

- 6. Boc-Asp(Ochx)-OH | 73821-95-1 [chemicalbook.com]

Stability of Boc-D-Asp(OChx)-OH Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of Boc-D-Asp(OChx)-OH, a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its behavior under both acidic and basic conditions is paramount for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the purity of the final peptide product. This document details the known stability profile of the tert-butyloxycarbonyl (Boc) protecting group and the cyclohexyl (Chx) ester, summarizes available data, provides detailed experimental protocols for stability assessment, and visualizes the key chemical transformations and workflows.

Introduction

N-α-tert-butyloxycarbonyl-D-aspartic acid β-cyclohexyl ester, or Boc-D-Asp(OChx)-OH, is a widely used derivative of aspartic acid in peptide synthesis. The Boc group provides temporary protection of the α-amino group, while the cyclohexyl esterification of the β-carboxyl group serves to minimize the formation of aspartimide, a common and problematic side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs.[1] The strategic choice of these protecting groups imparts a specific stability profile to the molecule, which dictates the conditions under which it can be successfully incorporated into a peptide chain and subsequently deprotected.

Chemical Stability Profile

The stability of Boc-D-Asp(OChx)-OH is primarily determined by the lability of its two protecting groups: the N-terminal Boc group and the C-terminal cyclohexyl ester.

Stability Under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is notoriously labile under strongly acidic conditions. This characteristic is fundamental to its role as a temporary protecting group in Boc-based SPPS. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[2]

Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. The rate of deprotection is influenced by the acid concentration, with studies showing a second-order dependence on the acid concentration for some Boc-protected amines.

The cyclohexyl ester, in contrast, is generally stable to the acidic conditions used for Boc removal. While prolonged exposure to very strong acids like anhydrous HF can lead to its cleavage, it remains intact during the repetitive, milder acidic treatments used for N-terminal deprotection in SPPS.

Stability Under Basic Conditions

The Boc group is highly stable under basic conditions, a key feature that allows for its use in orthogonal protection schemes with base-labile protecting groups like Fmoc. It is resistant to nucleophilic attack and hydrolysis under typical basic conditions used in peptide synthesis.[2]

The cyclohexyl ester of the aspartic acid side chain is employed specifically for its enhanced stability against base-catalyzed hydrolysis and, more importantly, its ability to sterically hinder the intramolecular cyclization that leads to aspartimide formation. While all esters are susceptible to hydrolysis under sufficiently strong basic conditions, the bulky cyclohexyl group significantly reduces the rate of this side reaction compared to less hindered esters like methyl or benzyl esters.[1]

Data Presentation: Stability Summary

Table 1: Stability under Acidic Conditions

| Reagent | Typical Concentration | Boc Group Stability | Cyclohexyl Ester Stability | Primary Degradation Product |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Labile (cleaved) | Generally Stable | H-D-Asp(OChx)-OH |

| Hydrogen Chloride (HCl) | 4 M in Dioxane | Labile (cleaved) | Generally Stable | H-D-Asp(OChx)-OH |

| Anhydrous Hydrogen Fluoride (HF) | 100% | Labile (cleaved) | Labile (cleaved) | H-D-Asp-OH |

Table 2: Stability under Basic Conditions

| Reagent | Typical Concentration | Boc Group Stability | Cyclohexyl Ester Stability | Primary Degradation Product/Side Reaction |

| Piperidine | 20-50% in DMF | Stable | Relatively Stable | Minimal Aspartimide Formation/Hydrolysis |

| Sodium Hydroxide (NaOH) | 1 M (aqueous) | Stable | Susceptible to Hydrolysis | Boc-D-Asp-OH |

| Diisopropylethylamine (DIEA) | Neat or in DMF | Stable | Stable | Minimal |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of Boc-D-Asp(OChx)-OH. These protocols are designed to be starting points and may require optimization based on the specific experimental setup and analytical instrumentation.

Protocol for Acidic Stability Testing (Boc Deprotection)

Objective: To determine the rate of Boc group cleavage under standard acidic deprotection conditions.

Materials:

-

Boc-D-Asp(OChx)-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

HPLC grade water and acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of Boc-D-Asp(OChx)-OH in anhydrous DCM at a known concentration (e.g., 10 mg/mL).

-

In a round-bottom flask, place a defined volume of the stock solution.

-

At time t=0, add a predetermined volume of a TFA/DCM solution (e.g., to achieve a final concentration of 50% TFA).

-

Stir the reaction mixture at room temperature.

-

At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a large volume of the HPLC mobile phase to stop the deprotection.

-

Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the remaining Boc-D-Asp(OChx)-OH and the formation of H-D-Asp(OChx)-OH.

-

Plot the concentration of Boc-D-Asp(OChx)-OH versus time to determine the degradation kinetics.

Protocol for Basic Stability Testing (Hydrolysis and Aspartimide Formation)

Objective: To evaluate the stability of the cyclohexyl ester to hydrolysis and the propensity for aspartimide formation under basic conditions.

Materials:

-

Boc-D-Asp(OChx)-OH

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

HPLC grade water and acetonitrile

-

Reaction vials

-

Thermostatted shaker or water bath

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of Boc-D-Asp(OChx)-OH in DMF at a known concentration (e.g., 10 mg/mL).

-

In a series of reaction vials, place a defined volume of the stock solution.

-

At time t=0, add a predetermined volume of a piperidine/DMF solution (e.g., to achieve a final concentration of 20% piperidine).

-

Incubate the vials at a controlled temperature (e.g., 25 °C or 50 °C).

-

At specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), remove a vial from the incubator.

-

Quench the reaction by acidifying the sample with a small amount of acetic acid and diluting with the HPLC mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Boc-D-Asp(OChx)-OH and detect the formation of any degradation products, such as Boc-D-Asp-OH or aspartimide-related species.

-

Plot the concentration of Boc-D-Asp(OChx)-OH versus time to assess its stability.

Visualizations

Chemical Degradation Pathways

Caption: Degradation pathways of Boc-D-Asp(OChx)-OH under acidic and basic conditions.

Experimental Workflow for Stability Assessment

Caption: General experimental workflow for the forced degradation study of Boc-D-Asp(OChx)-OH.

Conclusion

Boc-D-Asp(OChx)-OH is a strategically designed amino acid derivative with a well-defined stability profile that is advantageous for peptide synthesis. Its N-terminal Boc group is readily cleaved under standard acidic conditions, allowing for sequential peptide chain elongation, while remaining stable to basic reagents. The β-cyclohexyl ester provides robust protection against base-induced aspartimide formation, a critical factor in maintaining the integrity of the peptide backbone. For researchers and drug development professionals, a comprehensive understanding of these stability characteristics, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful synthesis of high-purity peptides for research and therapeutic applications.

References

The Strategic Role of Boc-D-Asp(OChx)-OH in Mitigating Side Reactions in Boc-Solid Phase Peptide Synthesis

For Immediate Release

A Deep Dive into the Essential Functions of Cyclohexyl-Protected Aspartic Acid in Advanced Peptide Synthesis

In the intricate world of peptide synthesis, particularly for therapeutic and research applications, the prevention of side reactions is paramount to ensuring the purity, efficacy, and safety of the final product. This technical guide delves into the critical role of N-α-Boc-D-aspartic acid β-cyclohexyl ester (Boc-D-Asp(OChx)-OH) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It provides a comprehensive overview for researchers, scientists, and drug development professionals on how this specific building block addresses one of the most persistent challenges in peptide chemistry: aspartimide formation.

The Boc/Bzl protection strategy in SPPS, while robust, is susceptible to various side reactions. For aspartic acid residues, the intramolecular cyclization to form a succinimide ring, known as an aspartimide, is a significant issue. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The formation of the aspartimide intermediate can lead to a cascade of undesirable outcomes, including racemization at the α-carbon of the aspartic acid, and subsequent nucleophilic attack by piperidine (if used) or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.

The choice of the side-chain protecting group for aspartic acid is therefore a critical determinant of the success of the synthesis. While the benzyl ester (OBzl) has been traditionally used, it offers limited steric hindrance and is prone to aspartimide formation. In contrast, the cyclohexyl ester (OChx) provides significantly greater steric bulk around the β-carboxyl group, effectively hindering the intramolecular nucleophilic attack of the backbone amide nitrogen. Historically, Boc-based SPPS has shown minimal aspartimide formation, largely attributed to the use of Asp(OChx) side-chain protection.[1]

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS

The selection of the appropriate side-chain protecting group for aspartic acid is a crucial step in the design of a successful peptide synthesis strategy. The following table summarizes the performance of commonly used protecting groups in Boc-SPPS, with a focus on their ability to suppress aspartimide formation.

| Protecting Group | Chemical Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation | Key Considerations |

| Cyclohexyl (OChx) | -O-C₆H₁₁ | High | High. Significantly reduces aspartimide formation under both acidic and basic conditions compared to OBzl.[2] | The protecting group of choice for problematic sequences in Boc-SPPS. |

| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Low | Low to Moderate. More susceptible to aspartimide formation, especially in Asp-Gly sequences. | Can be used for less sensitive sequences, but carries a higher risk of side reactions. |

Experimental Protocols

General Boc-SPPS Cycle Incorporating Boc-D-Asp(OChx)-OH

This protocol outlines a standard manual Boc-SPPS cycle for the incorporation of Boc-D-Asp(OChx)-OH into a peptide sequence on a Merrifield resin.

1. Resin Swelling and Preparation:

-

Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

-

Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with isopropanol (IPA) (2 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

3. Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 1 min).

-

Perform a Kaiser test to confirm the presence of a free amine.

4. Coupling of Boc-D-Asp(OChx)-OH:

-

Dissolve Boc-D-Asp(OChx)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Final Cleavage and Deprotection (HF Cleavage)

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups using anhydrous hydrogen fluoride (HF). This procedure is hazardous and must be performed in a specialized HF cleavage apparatus.

1. Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a Kel-F reaction vessel.

-

Add a scavenger cocktail to the vessel. A common scavenger for peptides containing Asp(OChx) is anisole.

2. HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours. Maintaining a low temperature is crucial to minimize aspartimide formation.[3]

3. Work-up:

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide with cold diethyl ether to remove scavengers and other small molecule impurities.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Lyophilize the peptide solution to obtain a dry powder.

4. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

Visualizing the Boc-SPPS Workflow and Aspartimide Formation

To further elucidate the processes described, the following diagrams illustrate the key steps in Boc-SPPS and the mechanism of the primary side reaction that Boc-D-Asp(OChx)-OH is designed to prevent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Boc-D-Asp(OcHex)-OH for Peptide Synthesis

This guide provides comprehensive technical information on N-α-(tert-Butoxycarbonyl)-D-aspartic acid γ-cyclohexyl ester, commonly referred to as this compound. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its primary application lies in the introduction of D-aspartic acid residues into peptide sequences while minimizing common side reactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][3][4][5] |

| Molecular Weight | 315.36 g/mol | [1][2][4][5][6] |

| CAS Number | 112898-18-7 | [1] |

| Appearance | White to off-white powder | [5][6] |

| Melting Point | 93-95 °C | [4][5][6] |

| Synonyms | Boc-D-aspartic acid 4-cyclohexyl ester | [1] |

Core Application in Peptide Synthesis

This compound is an amino acid derivative designed for use in Boc solid-phase peptide synthesis (SPPS). The "Boc" (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA). The cyclohexyl (cHex) ester, on the other hand, is a more robust, "permanent" protecting group for the side-chain carboxyl functional group of D-aspartic acid.

The principal advantage of using the cyclohexyl ester is the significant reduction of aspartimide formation, a notorious side reaction in peptide synthesis.[7] This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of an activated aspartyl residue, forming a succinimide ring. This rearrangement can lead to a mixture of α- and β-peptides and racemization. The steric bulk of the cyclohexyl group hinders this intramolecular cyclization, thereby preserving the integrity of the peptide chain.[7] Studies have shown that the cyclohexyl ester provides a dramatic reduction in aspartimide formation compared to the more traditional benzyl ester under both acidic and basic conditions encountered during synthesis.[7]

Experimental Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow for incorporating an amino acid residue, such as this compound, during Boc SPPS.

Caption: Workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual Boc-SPPS

This protocol outlines the manual steps for one cycle of amino acid addition using this compound in solid-phase peptide synthesis.

Materials and Reagents:

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU/HOBt or DCC)

-

Isopropanol (IPA)

-

Reaction vessel with a filter

Protocol Steps:

-

Resin Swelling:

-

Place the peptide-resin into the reaction vessel.

-

Add DCM to fully immerse the resin and allow it to swell for 30-60 minutes with gentle agitation.[1]

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[1][2]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

-

Perform subsequent washes with IPA (2 times) and then DCM (3 times).[2]

-

Neutralization:

-

Wash the resin with DMF (3 times).

-

Add a solution of 5-10% DIEA in DMF or DCM to the resin and agitate for 5 minutes. This step neutralizes the ammonium trifluoroacetate salt to yield a free N-terminal amine.[1]

-

Repeat the neutralization step.

-

Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of DIEA.

-

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.[1]

-

Add this activation mixture to the neutralized peptide-resin in the reaction vessel.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates that all primary amines have been acylated.[1] If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

Once coupling is complete, drain the reaction mixture.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next synthesis cycle, starting again from the Nα-Boc deprotection step.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin.

-

This step also removes the permanent side-chain protecting groups, including the cyclohexyl ester from the D-aspartic acid residue.

-

This requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

-

A "scavenger" cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole) is typically added to trap reactive carbocations generated during cleavage.[1]

-

Following the cleavage reaction, the crude peptide is precipitated with cold diethyl ether, collected, and dried.

-

-

Purification:

-

The crude peptide is typically purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the synthesis of custom peptides with defined sequences is a fundamental tool for a vast array of research and therapeutic applications. The ability to chemically construct these vital biomolecules with high fidelity hinges on a set of foundational principles, central to which is the strategic use of protected amino acids. This in-depth technical guide delineates the core concepts of employing protected amino acids in peptide synthesis, providing a comprehensive resource for professionals in the field.

The Imperative of Protection in Peptide Synthesis

Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group.[1] Many amino acids also feature reactive side chains.[2] During peptide bond formation, which is an amide bond formation between the carboxyl group of one amino acid and the amino group of another, these multiple reactive sites can lead to undesirable side reactions, such as self-polymerization of the activated amino acid.[1][3] To ensure the orderly and specific formation of the desired peptide sequence, it is essential to temporarily block these reactive groups.[1][2] This is achieved through the use of "protecting groups," which are selectively introduced onto the functional groups to render them inert during the coupling reaction and are then removed under specific conditions that do not affect the newly formed peptide bond.[4]

The Principle of Orthogonal Protection

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the principle of orthogonal protection.[5] This strategy employs a set of protecting groups that are removable under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[5][6] A typical orthogonal protection scheme in SPPS involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each coupling cycle.[5]

-

"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[7]

-

Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[8]

Core Strategies in Solid-Phase Peptide Synthesis (SPPS)

Two primary orthogonal strategies have dominated the field of SPPS: the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies depends on the properties of the target peptide, such as its length, sequence, and the presence of sensitive residues.[9]

The Fmoc/tBu Strategy

This is currently the most widely used approach in SPPS.[10] It is characterized by the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu)-based groups for the permanent protection of the side chains.[4] This represents a fully orthogonal protection scheme, as the conditions for removing the Fmoc group (mild base) do not affect the acid-labile side-chain protecting groups.[11]

The Boc/Bzl Strategy

This classical approach is based on graded acid lability.[10] The α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA).[12] The side chains are protected with benzyl (Bzl)-based groups, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[12] This is considered a "quasi-orthogonal" strategy because both types of protecting groups are removed by acid, albeit of different strengths.[4]

A visual comparison of the two strategies highlights their key differences:

Data Presentation: Protecting Groups and Reagents

The success of peptide synthesis is highly dependent on the appropriate choice of protecting groups and coupling reagents. The following tables summarize key quantitative data for easy comparison.

Table 1: Common α-Amino Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Typical Deprotection Time |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | 5-20 minutes[9] |

| tert-Butoxycarbonyl | Boc | 25-50% TFA in DCM | 15-30 minutes[9] |

| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Varies |

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS

| Amino Acid | Side-Chain Protecting Group |

| Arg | Pbf (Pentamethyldihydrobenzofuransulfonyl) |

| Asp, Glu | OtBu (tert-Butyl ester) |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) |

| His | Trt (Trityl) |

| Lys, Orn | Boc (tert-Butoxycarbonyl) |

| Ser, Thr, Tyr | tBu (tert-Butyl ether) |

| Trp | Boc (tert-Butoxycarbonyl) |

Table 3: Comparison of Common Coupling Reagents

| Coupling Reagent | Abbreviation | Class | Relative Efficiency | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Aminium/Uronium Salt | Very High | Rapid coupling, low racemization.[13] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | High | Widely used, effective. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Very High | High solubility and efficiency.[14] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High | Good for sterically hindered couplings. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide/Additive | Good | Cost-effective, low racemization.[5] |

Efficiency is a qualitative measure based on coupling speed and success with difficult sequences.

Table 4: Common Cleavage Cocktails for Fmoc SPPS

| Reagent Name | Composition | Application |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides with Cys, Trp, Met, or Tyr.[9] |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | "Odorless" alternative, good for Trt-protected side chains.[15] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Minimizes methionine oxidation.[1] |

| TFA/Water (95:5) | TFA/H₂O (95:5) | For peptides without sensitive residues like Cys, Met, or Trp.[16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for manual Fmoc- and Boc-based SPPS.

Manual Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

-

Place the appropriate resin (e.g., Wang or Rink Amide) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[17]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9]

-

Wash the resin thoroughly with DMF (5-6 times).

3. Amino Acid Coupling (using HATU):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[9]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test (a positive test indicates incomplete coupling).

-

Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

4. Repeat Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a suitable cleavage cocktail (e.g., Reagent K).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[9]

-

Agitate at room temperature for 2-4 hours.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration.

Manual Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield) in DCM for 1-2 hours.[9]

2. Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[9]

-

Wash the resin with DCM (3 times), Isopropanol (IPA) (3 times), and then DCM again (3 times).[9]

3. Neutralization:

-

Treat the resin with a solution of 5% DIPEA in DCM for 5-10 minutes to neutralize the protonated amino group.

-

Wash the resin with DCM (3 times).

4. Amino Acid Coupling (using DIC/HOBt):

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF or a DCM/DMF mixture.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the activation to proceed for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 2-4 hours.

-

Monitor for completion with the Kaiser test.

-

Wash the resin with DCM (3 times) and methanol (3 times).

5. Repeat Cycles:

-

Repeat steps 2-4 for each amino acid in the sequence.

6. Final Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment.

-

Dry the peptide-resin thoroughly.

-

In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF, typically with a scavenger like anisole, at 0°C for 1 hour.[9]

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Precipitate the crude peptide in cold diethyl ether.

Visualizing the Process: Workflows and Mechanisms

Diagrams can clarify the complex processes involved in peptide synthesis.

The core of SPPS is the peptide bond formation, which is facilitated by a coupling reagent. The mechanism for HATU, a highly efficient coupling reagent, is illustrated below.